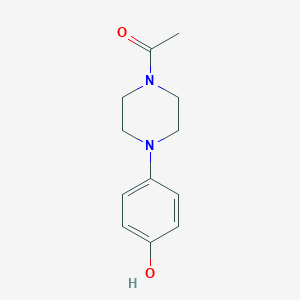

1-Acetyl-4-(4-Hydroxyphenyl)piperazin

Übersicht

Beschreibung

Beta-Glycerolphosphat-Disodiumsalz: ist eine vielseitige Verbindung, die in verschiedenen Forschungsbereichen weit verbreitet ist, darunter Zellbiologie, biochemische Forschung und Metabolomik. Es wird als endogener Metabolit und als Serin-Threonin-Phosphatase-Inhibitor erkannt. Diese Verbindung wird häufig in Chitosan-Hydrogelformulierungen für die Arzneimittelforschungsforschung eingesetzt und dient als Phosphatquelle für das Zellwachstum und die rekombinante Proteinproduktion .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: : Die Synthese von Beta-Glycerolphosphat-Disodiumsalz beinhaltet die Reaktion von Glycerin mit Phosphorsäure in Gegenwart von Natriumhydroxid. Die Reaktion verläuft typischerweise unter kontrollierten Temperatur- und pH-Bedingungen, um die Bildung des gewünschten Beta-Isomers zu gewährleisten. Das Produkt wird dann durch Kristallisation oder andere Trenntechniken gereinigt, um eine hochreine Verbindung zu erhalten .

Industrielle Produktionsmethoden: : Die industrielle Produktion von Beta-Glycerolphosphat-Disodiumsalz folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von Reagenzien und Geräten in Industriequalität, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten. Das Produkt wird häufig strengen Qualitätskontrollmaßnahmen unterzogen, um Industriestandards zu erfüllen .

Wissenschaftliche Forschungsanwendungen

Chemie: : Beta-Glycerolphosphat-Disodiumsalz wird als Reagenz in verschiedenen chemischen Reaktionen verwendet, insbesondere solchen, die Phosphorylierung und Hydrolyse beinhalten. Es wird auch bei der Herstellung von biologisch abbaubaren Hydrogelen und anderen fortschrittlichen Materialien verwendet .

Biologie: : In der Zellbiologie spielt diese Verbindung eine zentrale Rolle als Phosphatgruppendonor in Studien zur Matrixmineralisierung. Es beschleunigt die Verkalkung in glatten Gefäßmuskelzellen und fördert die Mineralisierung der Knochenmatrix, wenn es Osteoblasten zugeführt wird .

Medizin: : Beta-Glycerolphosphat-Disodiumsalz wird in der Arzneimittelforschungsforschung verwendet, insbesondere bei der Formulierung von Chitosan-Hydrogelen. Es dient auch als Phosphatquelle in Zellkulturmedien und unterstützt das Wachstum und die Differenzierung verschiedener Zelltypen .

Industrie: : In industriellen Anwendungen wird diese Verbindung in Mikro-Lichtbogen-Oxidations-Elektrolytlösungen verwendet, um photokatalytische Beschichtungen zu erzeugen. Sie wird auch bei der Produktion von rekombinanten Proteinen und anderen biotechnologischen Produkten eingesetzt .

Wirkmechanismus

Beta-Glycerolphosphat-Disodiumsalz übt seine Wirkungen hauptsächlich durch seine Rolle als Phosphatdonor aus. Es wird durch alkalische Phosphatase-Enzyme hydrolysiert, um anorganisches Phosphat freizusetzen, das dann in verschiedenen biochemischen Prozessen verwendet wird. Diese Verbindung wirkt auch als Serin-Threonin-Phosphatase-Inhibitor, moduliert die Aktivität bestimmter Phosphatasen und beeinflusst zelluläre Signalwege .

Wirkmechanismus

Target of Action

1-Acetyl-4-(4-hydroxyphenyl)piperazine (AHPP) is a structural analog of acetaminophen

Mode of Action

As a structural analog of acetaminophen, it might share a similar mode of action, which involves inhibiting the cyclooxygenase enzymes, thereby reducing the production of prostaglandins, which are mediators of pain and inflammation .

Biochemical Pathways

AHPP may affect the same biochemical pathways as acetaminophen, given their structural similarity. Acetaminophen primarily affects the arachidonic acid pathway by inhibiting cyclooxygenase enzymes, thereby reducing the synthesis of prostaglandins . .

Result of Action

As a structural analog of acetaminophen, it might share similar effects, such as reducing pain and inflammation by decreasing prostaglandin production . .

Action Environment

The influence of environmental factors on AHPP’s action, efficacy, and stability is not well-studied. Factors such as temperature, pH, and the presence of other substances could potentially affect its action. For instance, the compound’s melting point is 180-185°C , suggesting that it is stable at room temperature.

Biochemische Analyse

Biochemical Properties

1-Acetyl-4-(4-hydroxyphenyl)piperazine is known to inhibit the synthesis and activity of nitric oxide . It binds to the N1 atom of the molecule, which is the site of nitrite ion, and prevents it from reacting with chloride ions

Cellular Effects

It is known to have antifungal properties

Molecular Mechanism

It is known to bind to the N1 atom of the molecule, inhibiting the synthesis and activity of nitric oxide

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: : The synthesis of Beta-Glycerol Phosphate Disodium Salt involves the reaction of glycerol with phosphoric acid in the presence of sodium hydroxide. The reaction typically proceeds under controlled temperature and pH conditions to ensure the formation of the desired beta isomer. The product is then purified through crystallization or other separation techniques to obtain a high-purity compound .

Industrial Production Methods: : Industrial production of Beta-Glycerol Phosphate Disodium Salt follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The product is often subjected to rigorous quality control measures to meet industry standards .

Analyse Chemischer Reaktionen

Reaktionstypen: : Beta-Glycerolphosphat-Disodiumsalz unterliegt verschiedenen chemischen Reaktionen, darunter Hydrolyse, Phosphorylierung und Komplexbildung. Es wird häufig als Phosphatdonor in biochemischen Reaktionen verwendet und kann hydrolysiert werden, um anorganisches Phosphat und Glycerin freizusetzen .

Häufige Reagenzien und Bedingungen

Hydrolyse: Diese Reaktion findet in Gegenwart von Wasser statt und wird durch alkalische Phosphatase-Enzyme katalysiert.

Phosphorylierung: Beta-Glycerolphosphat-Disodiumsalz kann als Phosphatdonor in Phosphorylierungsreaktionen dienen, die durch Kinasen katalysiert werden.

Hauptprodukte

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Alpha-Glycerolphosphat-Disodiumsalz: Ähnlich in der Struktur, unterscheidet sich aber in der Position der Phosphatgruppe.

Glycerin-3-Phosphat: Ein weiteres Glycerinphosphat-Isomer mit unterschiedlichen biochemischen Eigenschaften und Anwendungen.

Einzigartigkeit: : Beta-Glycerolphosphat-Disodiumsalz ist aufgrund seiner hohen biologischen Aktivität und Spezifität als Phosphatdonor einzigartig. Seine Fähigkeit, die Mineralisierung der Knochenmatrix zu fördern und das Zellwachstum zu unterstützen, macht es besonders wertvoll in der biomedizinischen Forschung und Anwendung .

Eigenschaften

IUPAC Name |

1-[4-(4-hydroxyphenyl)piperazin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-10(15)13-6-8-14(9-7-13)11-2-4-12(16)5-3-11/h2-5,16H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGVNLFCRZULMKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3057804 | |

| Record name | 4-(4-Acetylpiperazin-4-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67914-60-7 | |

| Record name | 1-Acetyl-4-(4-hydroxyphenyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67914-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Acetyl-4-(4-hydroxyphenyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067914607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(4-Acetylpiperazin-4-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-acetyl-4-(4-hydroxyphenyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.567 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-ACETYL-4-(4-HYDROXYPHENYL)PIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YH9GD5K5NY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

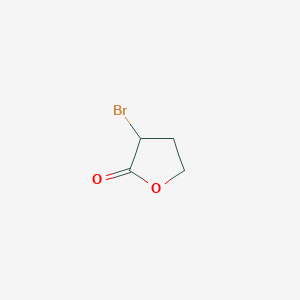

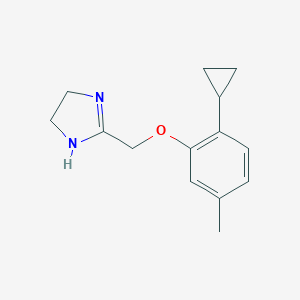

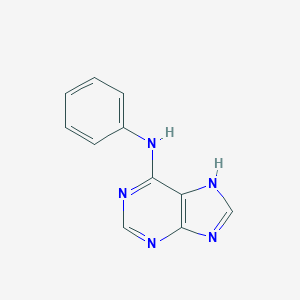

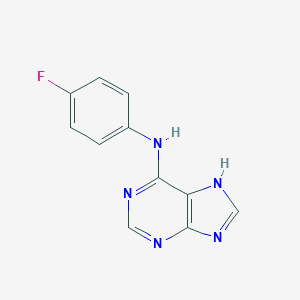

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

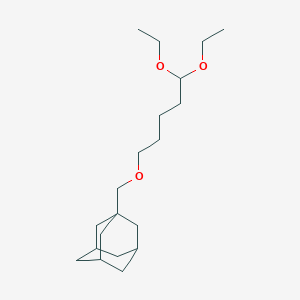

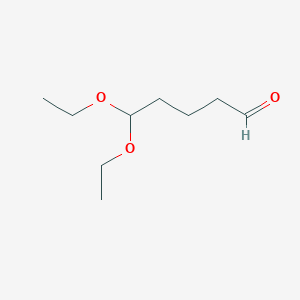

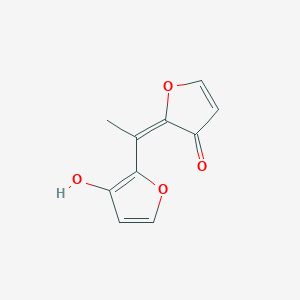

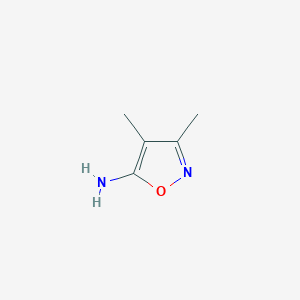

Feasible Synthetic Routes

Q1: What is the primary synthetic route for producing 1-Acetyl-4-(4-hydroxyphenyl)piperazine and how does it compare to other methods?

A1: Several methods have been explored for synthesizing 1-Acetyl-4-(4-hydroxyphenyl)piperazine. One approach utilizes piperazine hexahydrate and p-chloronitrobenzene as starting materials []. This method has shown promising results with yields exceeding those of previously reported routes, suggesting its potential for commercial production []. Another process involves a three-step synthesis starting from bis-(2-chloroethyl)amine hydrochloride and p-aminophenol. This method proceeds through chlorination, cyclization, and acylation reactions, ultimately yielding the target compound with a yield of 37.5% []. This process is considered advantageous due to its simplicity and cost-effectiveness []. An alternative strategy employs diethanolamine and 4-aminoanisole as starting materials, involving bromination-cyclization in a one-pot procedure followed by demethylation and acetylation. This particular method provides an overall yield of 26.4% [].

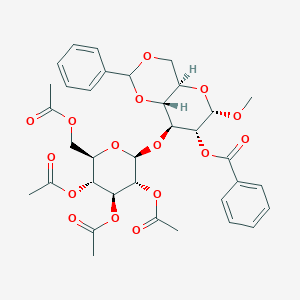

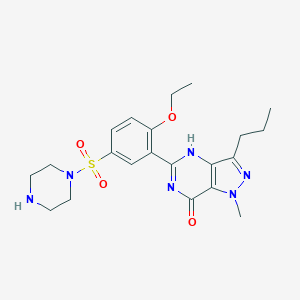

Q2: How is 1-Acetyl-4-(4-hydroxyphenyl)piperazine used in the synthesis of ketoconazole?

A2: 1-Acetyl-4-(4-hydroxyphenyl)piperazine serves as the side chain moiety in ketoconazole. In the final step of ketoconazole synthesis, it reacts with a suitably activated ketoconazole precursor. For example, a method utilizing phase-transfer catalysis involves reacting 1-Acetyl-4-(4-hydroxyphenyl)piperazine with the methanesulfonyl ester of (2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methanol []. This condensation reaction results in the formation of ketoconazole [].

Q3: Are there any computational chemistry studies on 1-Acetyl-4-(4-hydroxyphenyl)piperazine?

A3: Yes, spectroscopic studies, along with quantum chemical computations and molecular docking simulations, have been performed on 1-Acetyl-4-(4-hydroxyphenyl)piperazine []. While the specific details of these studies are not provided in the abstract, this highlights the application of computational techniques in understanding the properties and potential interactions of this compound [].

Q4: Has 1-Acetyl-4-(4-hydroxyphenyl)piperazine been investigated for activities beyond antifungal applications?

A4: Interestingly, 1-Acetyl-4-(4-hydroxyphenyl)piperazine has been explored in a study involving the bromodomain of the bromodomain adjacent to zinc finger domain protein 2B (BAZ2B) []. This suggests potential research interest in this compound beyond its established role in antifungal drug synthesis [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Octyloxy-5-[2-octyloxy-5-(1,1,3,3-tetramethylbutyl)phenylsulfonylamino]benzenesulfonyl chloride](/img/structure/B17707.png)